5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Description
5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Notably, compounds 14 and 15 exhibited the best cytotoxic activities against these cell lines, with IC50 values ranging from 45 to 48 nM .
- Enzymatic inhibitory activity against CDK2/cyclin A2 was also observed for the most potent anti-proliferative compounds .
- Research in this direction has led to the discovery of FDA-approved antidiabetic drug sitagliptin phosphate, which shares structural similarities with this compound .
- A derivative of this compound has been investigated as a plausible therapeutic for sex hormone disorders by acting as an N-acyltriazolopiperazine neurokinin-3 receptor antagonist .
- A 2-aminopyrimidine/triazolopiperazine hybrid molecule, related to this compound, demonstrated potent antitumor effects .
- The designed compound 14 also displayed dual activity against cell lines and CDK2, making it a promising candidate for further investigations .
- Investigations have explored the pharmacological activity of this compound due to its binding to HIV TAR RNA .
CDK2 Inhibition for Cancer Treatment
Antidiabetic Potential
Neurokinin-3 Receptor Antagonist
Antitumor Activity
Binding to HIV TAR RNA
In Silico ADMET Studies
properties
IUPAC Name |
1-methyl-5-[(3-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-13-7-6-8-14(11-13)12-26-16-18(28)22-21(29)25(2)19(16)27-17(23-24-20(26)27)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,22,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJKORYFWOGKMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-9-(3-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.